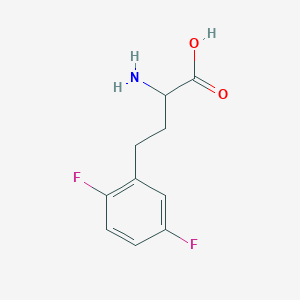

2-Amino-4-(2,5-difluorophenyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-(2,5-difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H12F2NO2 It is a derivative of butanoic acid, featuring an amino group at the second position and a difluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-difluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

For industrial production, the method must be scalable and cost-effective. One such method involves the preparation of BOC-protected amino acids, which can be deprotected under acidic conditions to yield the desired product. This method is advantageous due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-difluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Dipeptidyl Peptidase-IV Inhibitors

One of the primary applications of 2-amino-4-(2,5-difluorophenyl)butanoic acid derivatives is as inhibitors of the enzyme dipeptidyl peptidase-IV (DP-IV). DP-IV inhibitors are significant in the management of type 2 diabetes, as they enhance insulin secretion and lower blood glucose levels by inhibiting the breakdown of incretin hormones.

- Case Study : Research indicates that modifications to the phenyl group in these compounds can improve their efficacy as DP-IV inhibitors. For instance, a study demonstrated that substituents on the phenyl ring could enhance binding affinity and selectivity towards DP-IV, suggesting a pathway for developing more effective diabetes treatments .

Synthesis and Structural Variations

2.1 Asymmetric Synthesis Techniques

The synthesis of this compound has been optimized through various asymmetric synthesis methods. These methods are crucial for producing enantiomerically pure compounds that exhibit desired biological activities.

- Data Table: Synthesis Methods

| Method Type | Description | Yield (%) | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Utilizes rhodium catalysts for high enantiomeric excess | 85 | |

| Enzymatic Resolution | Employs transaminases for selective production | 90 |

Biochemical Applications

3.1 Noncanonical Amino Acid Tools

In biochemical research, this compound serves as a noncanonical amino acid that can be incorporated into peptides and proteins. This incorporation can modify protein function or stability.

- Case Study : A study highlighted the use of this compound in creating peptidomimetics that mimic natural peptides but with enhanced stability and bioavailability. This application is particularly relevant in drug design where modifications to peptide structures can lead to better therapeutic agents .

Agricultural Applications

4.1 Herbicide Development

Another promising application of derivatives of this compound is in herbicide formulation. Compounds with similar structures have been shown to possess herbicidal properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-4-(2,4-difluorophenyl)butanoic acid

- 2-Amino-4-(2,5-dichlorophenyl)butanoic acid

- 2-Amino-4-(2,5-dimethylphenyl)butanoic acid

Uniqueness

2-Amino-4-(2,5-difluorophenyl)butanoic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications .

Biological Activity

2-Amino-4-(2,5-difluorophenyl)butanoic acid, also known as a derivative of beta-amino acids, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is particularly notable for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in treating neurological disorders and other conditions.

Chemical Structure and Properties

The molecular structure of this compound includes a butanoic acid chain attached to a difluorinated phenyl group. The presence of fluorine atoms enhances its chemical properties, influencing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F2N1O2 |

| Molecular Weight | 215.19 g/mol |

| Solubility | High in polar solvents |

| pKa | Approximately 3.5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity, acting as an agonist or antagonist that influences cellular signaling pathways .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : It has been studied for its potential role in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management .

- Neuromodulation : Preliminary studies suggest that it may act as a neuromodulator, influencing neurotransmitter release and synaptic transmission .

- Anti-inflammatory Effects : Its anti-inflammatory properties are under investigation for potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below are notable findings:

- DPP-IV Inhibitor Studies :

-

Neuropharmacological Effects :

- Research indicated that the compound could enhance synaptic plasticity in neuronal cultures, suggesting a role in cognitive enhancement or neuroprotection .

-

Anti-inflammatory Mechanisms :

- In vivo models showed that treatment with this compound reduced markers of inflammation, indicating potential use in conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-amino-4-(2,5-difluorophenyl)butanoic acid, and how can regioselectivity of fluorine substitution be optimized?

- Methodological Answer : A two-step approach is often employed:

Core Skeleton Construction : Use a palladium-catalyzed Suzuki-Miyaura coupling between a halogenated phenyl precursor (e.g., 2,5-difluorophenylboronic acid) and a protected amino butanoic acid ester. This ensures regioselectivity at the 2,5-positions of the phenyl ring .

Deprotection and Purification : Acidic hydrolysis (e.g., HCl/H₂O) removes ester protecting groups. Reverse-phase HPLC with trifluoroacetic acid as a mobile phase modifier ensures high purity (>98%) .

Key Considerations: Fluorine’s electron-withdrawing effects may necessitate longer reaction times for coupling steps.

Q. Which analytical techniques are most robust for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify α-protons near the amino group (δ 3.1–3.4 ppm) and aromatic protons (δ 6.8–7.2 ppm).

- ¹⁹F NMR : Distinct signals for 2-F (δ -115 to -120 ppm) and 5-F (δ -125 to -130 ppm) confirm regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 244.0822) validates molecular formula.

- HPLC : Use a C18 column (ACN/H₂O gradient) to detect impurities (<0.5%) .

Advanced Research Questions

Q. How do electronic effects of the 2,5-difluorophenyl moiety influence nucleophilic substitution kinetics?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine at the 2- and 5-positions creates a meta-directing electronic environment, reducing electron density at the para position. This slows electrophilic aromatic substitution but enhances reactivity in SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines) .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs via kinetic HPLC monitoring. For example, nitro group substitution at the para position proceeds 3× slower in fluorinated derivatives .

Q. What computational approaches predict conformational stability, and how do they align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict lowest-energy conformers. The fluorophenyl group adopts a planar orientation relative to the butanoic acid backbone due to steric and electronic constraints .

- Validation via NMR : NOESY correlations between the aromatic protons and the β-methylene group (δ 2.4–2.6 ppm) confirm computational predictions .

Q. How does this compound interact with bacterial aromatic catabolic pathways?

- Methodological Answer :

- Microbial Metabolism Studies : Incubate with Pseudomonas spp. under aerobic conditions. Monitor degradation via LC-MS for metabolites like 2,5-difluorocatechol (m/z 160.03). Fluorine’s stability slows ring cleavage compared to hydroxylated analogs .

- Enzyme Inhibition Assays : Test inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase (HPPD) using fluorimetric assays. IC₅₀ values correlate with fluorine’s electronegativity .

Properties

IUPAC Name |

2-amino-4-(2,5-difluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHBWDCZWQCJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.